molecular formula C13H16ClN3 B1465243 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile CAS No. 864296-24-2

3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile

Cat. No. B1465243
M. Wt: 249.74 g/mol
InChI Key: PEIQRDFWKKDICG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile is C13H16ClN3 . The molecular weight is 249.74 . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Synthesis and Reaction Mechanisms

Research on related benzodiazepine derivatives includes studies on their synthesis and the mechanisms of their formation. For instance, the work of Hong‐zhong Wang et al. (2001) focused on the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, highlighting complex reaction mechanisms and stereochemistry involved in producing such compounds (Hong‐zhong Wang et al., 2001). This research is pivotal for understanding the synthesis of benzodiazepine derivatives, which could be related to the synthesis of "3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile".

Antimicrobial and Anticancer Activities

Studies on benzodiazepine derivatives have also explored their potential in treating various diseases. Deepak Verma et al. (2015) synthesized a series of benzodiazepin-1-yl-phenylaminoethanones, evaluating their antimicrobial and anticancer activities. This highlights the therapeutic potential of benzodiazepine derivatives in pharmaceutical applications (Deepak Verma et al., 2015).

Analytical and Environmental Studies

The environmental impact and analytical detection of benzodiazepines have been a subject of research as well. For example, Bin Yang et al. (2018) studied the aqueous chlorination of benzodiazepines, identifying kinetics, transformation products, and reaction pathways. This research is critical for understanding the fate of such compounds in water treatment processes (Bin Yang et al., 2018).

Novel Synthetic Pathways

Innovations in the synthesis of benzodiazepine derivatives have been reported, offering new methods for creating these compounds efficiently. For instance, research by Xiao Geng et al. (2019) presented a novel annulation method for synthesizing benzo[e][1,4]diazepin-3-ones, demonstrating a unique approach to forming seven-membered ring lactams (Xiao Geng et al., 2019).

Safety And Hazards

The safety and hazards associated with 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile are not mentioned in the search results. For detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-16-5-2-6-17(8-7-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIQRDFWKKDICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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